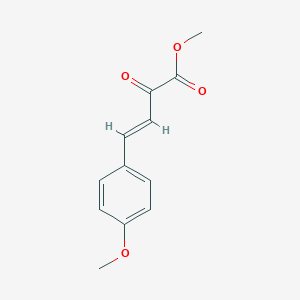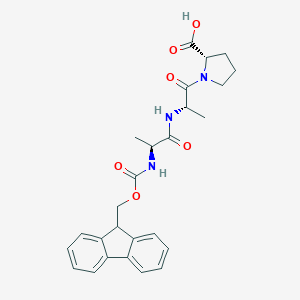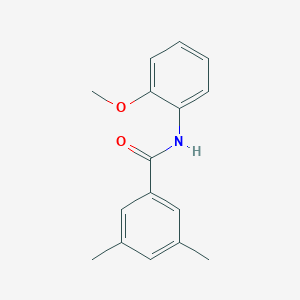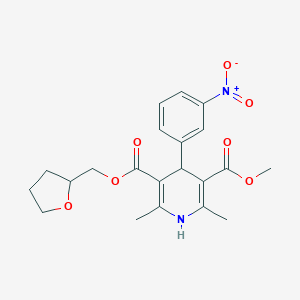
N-(2-chlorophenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)hexanamide, also known as Phenibut, is a nootropic drug that has gained popularity due to its potential to enhance cognitive function. It was first synthesized in the Soviet Union in the 1960s and has since been used as a prescription drug in Russia for the treatment of anxiety, insomnia, and other psychiatric disorders. Phenibut is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and is believed to act as a GABA receptor agonist.
Mecanismo De Acción
N-(2-chlorophenyl)hexanamide is believed to act as a GABA receptor agonist, binding to GABA-B receptors in the brain. This results in an increase in GABA activity, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and physiological effects:
N-(2-chlorophenyl)hexanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved mood and motivation. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)hexanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. However, its effects can be highly variable and dependent on individual factors such as dosage and tolerance.
Direcciones Futuras
There are a number of potential future directions for research into N-(2-chlorophenyl)hexanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that N-(2-chlorophenyl)hexanamide may have potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the potential therapeutic effects of N-(2-chlorophenyl)hexanamide and its limitations.
Métodos De Síntesis
N-(2-chlorophenyl)hexanamide can be synthesized by the reaction of γ-butyrolactone with 2-amino-2-methyl-1-propanol, followed by reaction with 2-chlorobenzoyl chloride. The resulting compound is then hydrolyzed to yield N-(2-chlorophenyl)hexanamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)hexanamide has been extensively studied for its potential therapeutic effects on anxiety, depression, and cognitive function. It has been shown to have anxiolytic and mood-enhancing effects, as well as improving memory and learning abilities. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Propiedades
Número CAS |
21257-67-0 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,2-4,9H2,1H3,(H,14,15) |
Clave InChI |
OAOTZYGOQZLYTH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=C1Cl |
SMILES canónico |
CCCCCC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



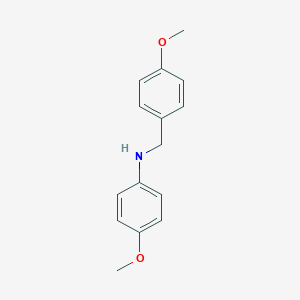
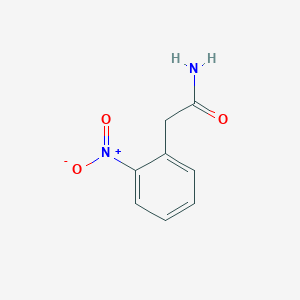

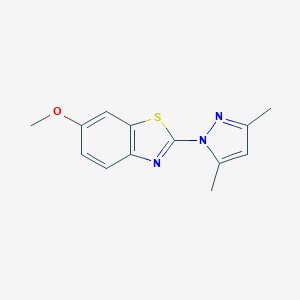

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)


